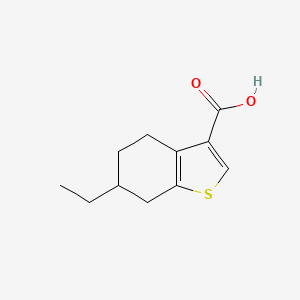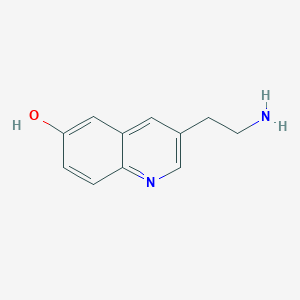
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13FO It is a derivative of phenylethanol, where the phenyl ring is substituted with fluorine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-4,6-dimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-4,6-dimethylphenyl)ethanone or 2-(2-Fluoro-4,6-dimethylphenyl)acetaldehyde.
Reduction: 2-(2-Fluoro-4,6-dimethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-ol
- 2-(2,4-Dimethylphenyl)ethan-1-ol
- 2-(2-Fluorophenyl)ethan-1-ol
Uniqueness
2-(2-Fluoro-4,6-dimethylphenyl)ethan-1-ol is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific substitution pattern can affect its physical properties, such as boiling point and solubility, as well as its interactions with other molecules.
Propiedades
Fórmula molecular |
C10H13FO |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2-(2-fluoro-4,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13FO/c1-7-5-8(2)9(3-4-12)10(11)6-7/h5-6,12H,3-4H2,1-2H3 |
Clave InChI |
BXXWGXRPTCIXNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


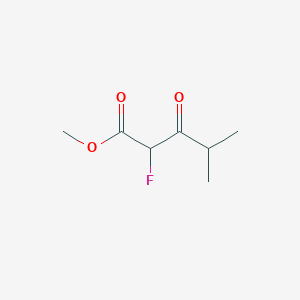
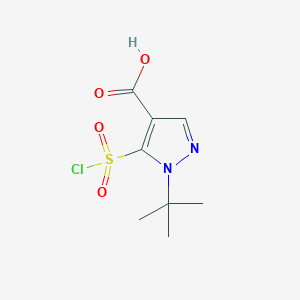


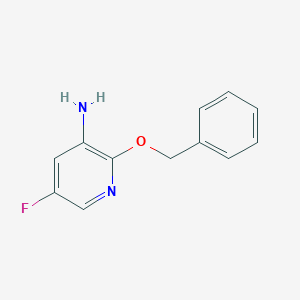
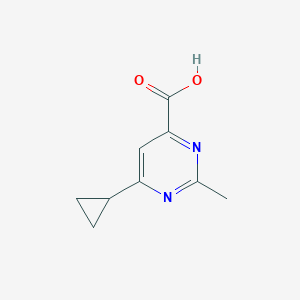
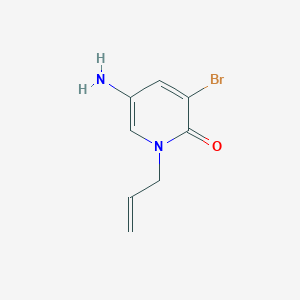

![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
